molecular formula C11H14O2 B1312605 3-(cyclopentyloxy)phenol CAS No. 163419-05-4

3-(cyclopentyloxy)phenol

Cat. No.: B1312605
CAS No.: 163419-05-4
M. Wt: 178.23 g/mol
InChI Key: NZHMBIOZYGZDFM-UHFFFAOYSA-N
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Description

3-(cyclopentyloxy)phenol is an organic compound characterized by a phenolic structure with a cyclopentyloxy group attached to the third carbon of the benzene ring. This compound is part of the broader class of phenolic compounds, which are known for their diverse chemical properties and significant biological activities .

Preparation Methods

The synthesis of 3-(cyclopentyloxy)phenol typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 3-hydroxyphenol with a cyclopentyl halide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) and may involve a phase transfer catalyst to enhance the reaction rate .

Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Biological Activity

3-(Cyclopentyloxy)phenol, a substituted phenolic compound with the molecular formula C11H14O2C_{11}H_{14}O_{2}, features a cyclopentyl group attached via an ether linkage to a phenolic structure. This configuration imparts unique chemical and biological properties, making it a subject of interest in various scientific fields, including pharmacology and biochemistry.

This compound can be synthesized through several methods, allowing for controlled modification of its structure. The synthesis typically involves the reaction of cyclopentanol with a suitable phenolic precursor, resulting in the formation of the ether linkage. This compound is categorized as a phenolic ether, which generally exhibits distinct properties due to the presence of the hydroxyl group (-OH) on the aromatic ring.

Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its potential therapeutic applications:

  • Antioxidant Activity : Phenolic compounds are widely recognized for their antioxidant properties. This compound demonstrates significant free radical scavenging ability, which may help in preventing oxidative stress-related diseases such as cardiovascular disorders and neurodegenerative diseases .
  • Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens. This property is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes .
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, suggesting its use as an anti-inflammatory agent. In vitro studies have indicated that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation .
  • Potential as a Drug Candidate : Recent studies have investigated this compound's interaction with viral proteins, particularly in the context of SARS-CoV-2. Molecular docking studies suggest that it may bind effectively to viral helicase proteins, indicating potential as an antiviral agent .

The biological effects of this compound are primarily mediated through its interaction with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, altering their activity and influencing cellular functions.
  • Binding Affinity : Computational studies have demonstrated that this compound has favorable binding affinities with certain proteins, which may contribute to its therapeutic effects against viral infections .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructure TypeUnique Features
4-Hydroxyphenyl EtherPhenolic EtherStrong antioxidant properties
2-CyclohexylphenolCycloalkyl PhenolGreater hydrophobicity affecting solubility
3-MethoxyphenolMethoxy-substitutedKnown for its use as a flavoring agent
2-(Cyclopropoxy)phenolCyclopropyl EtherSmaller cyclic structure impacting reactivity

The presence of the cyclopentyl group in this compound contributes to its unique physical and chemical properties compared to other substituted phenols.

Case Studies

  • Antioxidant Efficacy : A study evaluated the antioxidant capacity of various phenolic compounds, including this compound, using DPPH and ABTS assays. Results indicated that it effectively scavenged free radicals, demonstrating comparable efficacy to well-known antioxidants like vitamin C .
  • Antimicrobial Activity : In vitro tests against Staphylococcus aureus and Escherichia coli showed that this compound inhibited bacterial growth significantly, supporting its potential application in developing new antimicrobial agents.
  • Viral Inhibition Studies : Molecular docking simulations revealed that this compound binds with high affinity to the nsp13 helicase of SARS-CoV-2, suggesting it could serve as a lead compound for antiviral drug development against COVID-19 .

Properties

IUPAC Name

3-cyclopentyloxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c12-9-4-3-7-11(8-9)13-10-5-1-2-6-10/h3-4,7-8,10,12H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHMBIOZYGZDFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90460114
Record name Phenol, 3-(cyclopentyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163419-05-4
Record name Phenol, 3-(cyclopentyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

By using 3-hydroxyphenyl benzoate (50 mg) and cyclopentanol (23.5 μl) as starting materials, the title compound (50 mg) was obtained in the same manner as that of Reference Example 15.
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
23.5 μL
Type
reactant
Reaction Step Two

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